molecular formula C11H14BrNO B11861452 (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11861452
M. Wt: 256.14 g/mol
InChI Key: YLGNAIPBTRAJLB-JTQLQIEISA-N
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Description

(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to a tetrahydronaphthalene ring system. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 7-methoxy-1,2,3,4-tetrahydronaphthalene followed by the introduction of the amine group through reductive amination. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and sodium cyanoborohydride for reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different stereochemistry.

    6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.

    7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: A compound lacking the bromine atom.

Uniqueness

(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both bromine and methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(1S)-6-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1

InChI Key

YLGNAIPBTRAJLB-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=C2CCC[C@@H](C2=C1)N)Br

Canonical SMILES

COC1=C(C=C2CCCC(C2=C1)N)Br

Origin of Product

United States

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